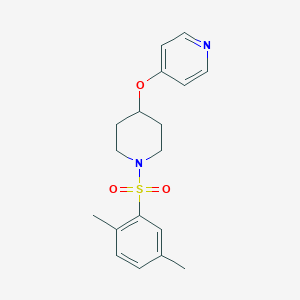
4-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine” is a complex organic molecule that contains a pyridine ring and a piperidine ring. The piperidine ring is substituted with a sulfonyl group, which is further substituted with a 2,5-dimethylphenyl group .
Molecular Structure Analysis
The molecule contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The piperidine ring is substituted with a sulfonyl group, which is further substituted with a 2,5-dimethylphenyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. The pyridine ring is aromatic and relatively stable. The piperidine ring might undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the pyridine and piperidine rings might influence its solubility, boiling point, melting point, and other physical properties .Applications De Recherche Scientifique
Synthesis of Bioactive Molecules
Piperidine derivatives are pivotal in the synthesis of bioactive molecules. They serve as key intermediates in the construction of complex pharmaceuticals. The compound can be used to synthesize molecules with potential activity against various diseases due to its structural flexibility and reactivity .
Development of Central Nervous System Drugs
The structural motif of piperidine is common in drugs targeting the central nervous system (CNS). This compound, with its specific substituents, may be investigated for its affinity to CNS receptors, which could lead to the development of new therapeutic agents for neurological disorders .
Anti-Inflammatory Agents
Piperidine derivatives often exhibit anti-inflammatory properties. The sulfonyl and pyridine groups in “4-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine” may contribute to such activity, making it a candidate for the development of new anti-inflammatory drugs .
Antimicrobial Activity
The compound’s structure suggests potential antimicrobial activity. Research into piperidine derivatives has shown that they can be effective against a range of bacterial and fungal pathogens. This compound could be part of studies aimed at discovering new antimicrobial agents .
Suzuki-Miyaura Cross-Coupling Reactions
In organic chemistry, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. Piperidine derivatives can act as substrates in these reactions, and the compound may be utilized in the synthesis of various organic molecules through this method .
Catalyst Design
The unique structure of this piperidine derivative makes it interesting for the design of catalysts. Its potential to act as a ligand in catalytic systems could be explored, which might lead to advancements in reaction efficiency and selectivity in various chemical reactions .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-[1-(2,5-dimethylphenyl)sulfonylpiperidin-4-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14-3-4-15(2)18(13-14)24(21,22)20-11-7-17(8-12-20)23-16-5-9-19-10-6-16/h3-6,9-10,13,17H,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXFXPNAZNQNGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3005229.png)
![3,4-Dihydro-1H-isochromen-1-yl-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3005230.png)
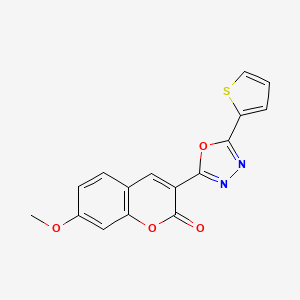
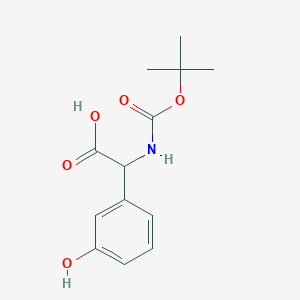

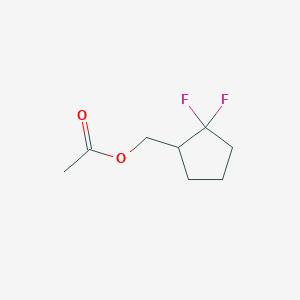
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B3005238.png)


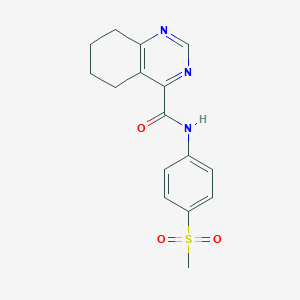
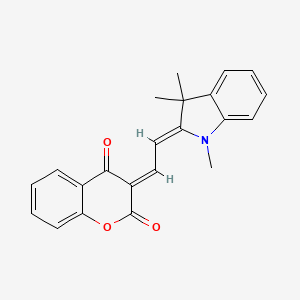
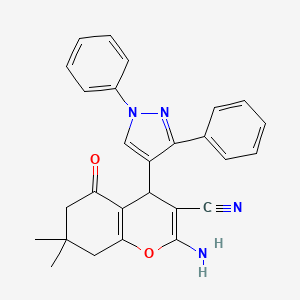
methanone](/img/structure/B3005249.png)
